molecular formula C21H20BNO B173912 (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine CAS No. 155268-88-5

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

Cat. No. B173912
M. Wt: 313.2 g/mol
InChI Key: LDLRZFBSMOWZOS-HXUWFJFHSA-N
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Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Catalysis in Ketone Reduction

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine plays a significant role in the catalysis of the reduction of prochiral ketones. This compound, when prepared from (R)-phenylglycine, facilitates the reduction of ketones with borane, leading to the production of secondary alcohols with moderate to high enantiomeric excesses (Berenguer, García, & Vilarrasa, 1994). This is particularly effective in the reduction of linear alkyl methyl ketones.

Enantioselective Reactions

The compound is also instrumental in enantioselective reactions. It catalyzes the reduction of α,β-unsaturated ketones, resulting in allylic alcohols of different configurations. The theoretical calculations on complexes with this compound may explain the changes in steric requirements on either side of the CO group (Bach et al., 1995).

Catalysts in Stereoselective Reduction

In addition to its role in enantioselective reductions, (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is used as a chiral catalyst in stereoselective reductions. It has been investigated alongside other 1,3,2-oxazaborolidines for its performance in the reduction of acetophenone, providing insights into the structural factors relevant to yield and enantioselectivity (Berenguer, García, Gonzàlez, & Vilarrasa, 1993).

Molecular Studies and Analyses

The compound has been the subject of various molecular studies and analyses. For example, research into its solubility in organic solvents, preparative methods, purity analysis, and handling precautions provides a comprehensive understanding of its physical and chemical properties (García, 2002).

Exploration of Theoretical Aspects

Theoretical studies on the enantioselectivity of oxazaborolidine catalysts for the reduction of phenyl methyl ketone have been conducted to understand the geometric optimizations and the optical activities of the products. Such studies contribute to a deeper understanding of the catalyst’s function and potential applications (Sun Yun-peng, 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


properties

IUPAC Name

(4R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLRZFBSMOWZOS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N[C@@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454032
Record name (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

CAS RN

155268-88-5
Record name (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
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(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
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(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
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(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
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(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Reactant of Route 6
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

Citations

For This Compound
7
Citations
J Garcia - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 155268‐88‐5 ] C 21 H 20 BNO (MW 313.21) InChI = 1S/C21H20BNO/c1‐22‐23‐20(17‐11‐5‐2‐6‐12‐17)21(24‐22,18‐13‐7‐3‐8‐14‐18)19‐15‐9‐4‐10‐16‐19/h2‐16,20,23H,1H3/t20…
Number of citations: 0 onlinelibrary.wiley.com
R Berenguer, J Garcia, J Vilarrasa - Tetrahedron: Asymmetry, 1994 - Elsevier
(R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine (1) and (R)-B-allyl-4,5,5-triphenyl-1,3,2-oxazaborolidine (2), prepared from (R)-phenylglycine, catalyse the reduction of prochiral …
Number of citations: 52 www.sciencedirect.com
J Bach, R Berenguer, J Farràs, J Garcia… - Tetrahedron …, 1995 - Elsevier
While the reduction of most α,β-unsaturated ketones with BH 3 :SMe 2 in the presence of (R)-B-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine[(R)- 2 ] affords allylic alcohols of the S …
Number of citations: 34 www.sciencedirect.com
J Bach, R Berenguer, J Garcia… - Journal of organic …, 1996 - academia.edu
Development of new or improved methods for the asymmetric reduction of ketones has gained considerable significance during the past years, 1 not only because the optically active …
Number of citations: 98 www.academia.edu
L Schmiech, C Alayrac, B Witulski… - Journal of Agricultural …, 2009 - ACS Publications
Although bisacetylenic oxylipins have been demonstrated to exhibit diverse biological activities, the chemical structures of many representatives of this class of phytochemicals still …
Number of citations: 54 pubs.acs.org
LA Paquette - 2003 - books.google.com
Derived from the renowned, Encyclopedia of Reagents for Organic Synthesis (EROS), the related editors have created a new handbook which focuses on chiral reagents used in …
Number of citations: 71 books.google.com
R Me
Number of citations: 0

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